5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
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Overview
Description
Preparation Methods
The synthesis of 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 2-phenylbenzofuran-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinocarbonylmethoxy group . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Chemical Reactions Analysis
5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydrazinocarbonylmethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
These compounds share the benzofuran core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 5-(2-hydrazinyl-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-24-19(23)17-14-10-13(25-11-16(22)21-20)8-9-15(14)26-18(17)12-6-4-3-5-7-12/h3-10H,2,11,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCXSRCAQBJBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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